![molecular formula C22H30N6O3S B1193851 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)

6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

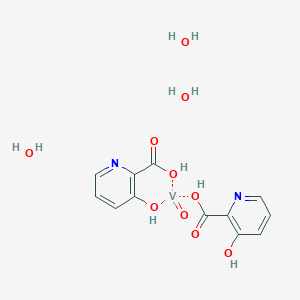

TP-238 is a probe for CECR2/BPTF bromodomains.

Wissenschaftliche Forschungsanwendungen

Serotonin 5-HT6 Receptor Antagonists

Research on derivatives of pyrazolo[1,5-a]pyrimidines, such as 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine, has shown significant antagonist activity on serotonin 5-HT6 receptors. These compounds are of interest due to their potential therapeutic applications in neuropsychiatric disorders. A study by Ivachtchenko et al. (2013) in the Pharmaceutical Chemistry Journal demonstrated that certain derivatives, particularly those with specific substitutions, showed high antagonistic activity at picomolar levels, indicating their potential as effective 5-HT6 antagonists (Ivachtchenko et al., 2013).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the queried compound, have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This enzyme is important in various physiological processes, including smooth muscle relaxation. Dumaitre and Dodic (1996) in the Journal of Medicinal Chemistry explored these compounds' inhibitory activities and found that modifications at certain positions on the phenyl ring are crucial for their activity. These findings have implications for developing new therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).

Anti-Inflammatory Activities

Compounds similar to 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine have shown potential as non-steroidal anti-inflammatory agents (NSAIDs). Research by Rajashree and Harinath (2011) in the Asian Journal of Research in Chemistry found that certain derivatives exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, suggesting a safer alternative to traditional NSAIDs (Rajashree & Harinath, 2011).

Antimicrobial and Anticancer Applications

The pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , have been explored for their antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines. This suggests potential utility in the development of new antimicrobial and anticancer drugs. A study by Alsaedi et al. (2019) in Molecules indicated the effectiveness of these derivatives, especially those with certain sulfonyl groups, against various microorganisms and cancer cells (Alsaedi, Farghaly, & Shaaban, 2019).

Eigenschaften

Produktname |

6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine |

|---|---|

Molekularformel |

C22H30N6O3S |

Molekulargewicht |

458.58 |

IUPAC-Name |

N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine |

InChI |

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |

InChI-Schlüssel |

MSIJJXOWLFOYIN-UHFFFAOYSA-N |

SMILES |

O=S(C1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1)(C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TP238; TP-238; TP 238 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)